molecular formula C16H12O3 B8307833 3-[(3-Methoxyphenyl)methylidene]-2-benzofuran-1(3H)-one CAS No. 17910-70-2

3-[(3-Methoxyphenyl)methylidene]-2-benzofuran-1(3H)-one

Cat. No. B8307833
M. Wt: 252.26 g/mol
InChI Key: XJNLGILMYISDGH-UHFFFAOYSA-N
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Patent
US06368814B1

Procedure details

A mixture of 15 g (89 mmol) of m-methoxyphenyl acetic acid, 13.2 g (89 mmol) of phthalic anhydride and 246 mg (2.9 mmol) of sodium acetate was heated to 240° C. for 6 hours and water was continuously removed from the reaction. The solid formed in the reaction flask on cooling. This was recrystallized from absolute ethanol to obtain 15.6 g (62 mmol, 69%) of 1 as yellow powder.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
246 mg
Type
catalyst
Reaction Step One
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]([OH:12])=O)[CH:6]=[CH:7][CH:8]=1.C1(=O)O[C:16](=[O:17])[C:15]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:14]12>C([O-])(=O)C.[Na+]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[CH:9]=[C:10]1[C:19]2[C:15](=[CH:14][CH:22]=[CH:21][CH:20]=2)[C:16](=[O:17])[O:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC(=O)O
Name
Quantity
13.2 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
246 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
240 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
water was continuously removed from the reaction
CUSTOM
Type
CUSTOM
Details
The solid formed in the reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
This was recrystallized from absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C2OC(C3=CC=CC=C23)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 62 mmol
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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